molecular formula C17H13N3 B345636 6-Allyl-6H-indolo[2,3-b]quinoxaline CAS No. 304003-29-0

6-Allyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B345636
CAS No.: 304003-29-0
M. Wt: 259.3g/mol
InChI Key: CCHYYTZYGPCVGS-UHFFFAOYSA-N
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Description

6-Allyl-6H-indolo[2,3-b]quinoxaline is a synthetic derivative based on the planar fused heterocyclic 6H-indolo[2,3-b]quinoxaline scaffold, which is recognized as a valuable template for pharmacological activities . This compound class is primarily investigated for its ability to interact with biological macromolecules, most notably through the mechanism of DNA intercalation . The planar structure of the indoloquinoxaline core allows it to insert between DNA base pairs, and the thermal stability of the resulting complex is a key parameter influencing its biological activity . The specific nature of the substituent at the 6-position, such as the allyl group in this case, can significantly modulate DNA binding affinity and selectivity . Researchers value the 6H-indolo[2,3-b]quinoxaline nucleus as an aza-analogue of natural alkaloids like cryptolepine and ellipticine, and it has been the focus of studies in diverse areas including anticancer, antiviral, and multidrug resistance (MDR) modulating activities . Specific derivatives, such as B-220, have demonstrated significant antiviral activity against herpes viruses, while others have shown cytostatic and cytotoxic effects against a range of human cancer cell lines, such as lung (A-549), cervical (HeLa), and prostate (DU-145) cancers . Furthermore, recent research has explored novel indoloquinoxaline derivatives as bifunctional agents, such as Src homology 2 domain-containing phosphatase 1 (SHP1) inhibitors that combine therapeutic potential with imaging capabilities . The 6-allyl derivative offered here provides researchers with a versatile building block for further chemical functionalization and for investigating the structure-activity relationships of this promising class of compounds in biochemical and cell-based assays. Notice for Researchers: This product is labeled "For Research Use Only". It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-prop-2-enylindolo[3,2-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3/c1-2-11-20-15-10-6-3-7-12(15)16-17(20)19-14-9-5-4-8-13(14)18-16/h2-10H,1,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHYYTZYGPCVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 6 Allyl 6h Indolo 2,3 B Quinoxaline

Reactions Involving the Allyl Substituent

The allyl group, with its terminal double bond, is a key handle for a variety of chemical transformations. wikipedia.org Its reactivity is well-established in organic chemistry, allowing for predictable modifications to the 6-Allyl-6H-indolo[2,3-b]quinoxaline molecule.

The double bond of the allyl group is susceptible to a range of addition and oxidation reactions, enabling its conversion into various other functional groups. These transformations are crucial for altering the molecule's physical and chemical properties, such as solubility and polarity, or for providing new sites for further derivatization.

Common interconversions include:

Epoxidation: Reaction with peroxy acids like m-CPBA (meta-chloroperoxybenzoic acid) converts the alkene to an epoxide. This highly reactive three-membered ring can be opened by various nucleophiles to introduce a wide range of substituents.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) yields a vicinal diol, introducing two hydroxyl groups.

Oxidative Cleavage: Strong oxidizing agents such as hot, concentrated KMnO₄ or ozone (O₃) followed by a workup can cleave the double bond, leading to the formation of a carboxylic acid derivative at the terminus.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, resulting in a primary alcohol. This is a common method to avoid the formation of a more stable secondary carbocation intermediate.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond results in a dihaloalkane derivative.

These functional group interconversions are summarized in the table below.

Reaction Reagents Product Functional Group Potential Application
Epoxidationm-CPBAEpoxideIntermediate for nucleophilic ring-opening
DihydroxylationOsO₄, NMOVicinal DiolIncreased polarity and hydrogen bonding capability
Oxidative Cleavage1. O₃; 2. Zn/H₂OAldehyde/Carboxylic AcidIntroduction of carbonyl functionality
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOHPrimary AlcoholAltering substitution pattern
HalogenationBr₂ in CCl₄DibromideIntermediate for elimination or substitution

This table presents potential reactions based on the known chemistry of the allyl group.

The presence of the allyl group imparts polymerization capabilities to the this compound monomer. Polymers incorporating this heterocyclic unit are of interest for developing materials with unique optical and electronic properties. mdpi.comresearchgate.net The indolo[2,3-b]quinoxaline core is known for its planarity and extended π-system, which can be exploited in the design of functional polymers for applications in organic electronics. mdpi.commdpi.com

Polymerization can be achieved through several methods:

Radical Polymerization: Initiated by radical species, this method can be used to create homopolymers of this compound or copolymers with other vinyl monomers.

Ring-Opening Metathesis Polymerization (ROMP): While the allyl group itself is not a cyclic alkene, it can participate in cross-metathesis reactions with other cyclic olefins to be incorporated into a polymer chain.

Thiol-Ene "Click" Chemistry: This highly efficient and selective reaction involves the addition of a thiol across the double bond of the allyl group. nih.gov This method is technically a post-polymerization modification step if used on a polymer with pendant allyl groups, or it can be used in a step-growth polymerization to create polymers where the indoloquinoxaline unit is linked via a thioether bridge. nih.gov

The properties of the resulting polymers, such as their solubility, thermal stability, and photophysical characteristics, would be highly dependent on the method of polymerization and the comonomers used.

Electrophilic and Nucleophilic Functionalization of the Indolo[2,3-b]quinoxaline Ring System

The indolo[2,3-b]quinoxaline ring is an electron-rich heteroaromatic system, but the electron-withdrawing nature of the quinoxaline (B1680401) portion deactivates the indole (B1671886) ring towards electrophilic substitution compared to simple indoles. Conversely, the pyrazine (B50134) ring of the quinoxaline moiety is electron-deficient and can be susceptible to nucleophilic attack. mdpi.comnih.gov

Electrophilic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be directed to specific positions on the benzene (B151609) rings of the indole or quinoxaline moieties. The precise location of substitution is influenced by the existing substituents and the reaction conditions. Ruthenium-catalyzed C-H functionalization has also been developed as an efficient method for creating new C-N bonds at the ortho position of 2-arylquinoxalines, which can then be cyclized to form the indolo[2,3-b]quinoxaline core. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The quinoxaline part of the molecule is more susceptible to nucleophilic attack, especially if a good leaving group is present. For instance, a halogen atom on the quinoxaline ring can be displaced by various nucleophiles, such as amines or alkoxides. nih.gov This provides a reliable method for introducing a wide range of functional groups. Studies have shown that nucleophilic substitution on 2-monosubstituted quinoxalines can proceed smoothly to yield 2,3-disubstituted products. mdpi.comnih.gov

Synthesis of Advanced this compound Derivatives

The dual reactivity of this compound allows for its use as a building block in the synthesis of more complex and advanced molecular structures.

The indolo[2,3-b]quinoxaline nucleus can be fused or linked to other molecular entities to create hybrid scaffolds with combined or enhanced properties. For example, the synthesis of indolo[2,3-b]quinoxaline derivatives linked to other heterocyclic systems like pyrazole (B372694) has been reported. e-journals.in The N-6 position, occupied by the allyl group, serves as a convenient attachment point for building out these larger structures without disrupting the planar aromatic core. derpharmachemica.comscience.gov The synthesis of N-glycosides of 6H-indolo[2,3-b]quinoxalines has been achieved through the cyclocondensation of isatin-N-glycosides with 1,2-diaminobenzenes. rsc.orgnih.gov

The indolo[2,3-b]quinoxaline unit is a valuable component in the construction of large, complex molecules for materials science and medicinal chemistry. Its rigid, planar structure and its ability to interact with DNA and proteins have made it a target for drug design. nih.gov Derivatives are often synthesized by condensing substituted isatins with substituted o-phenylenediamines, allowing for a modular approach to complex structures. imist.manih.gov For instance, bis-indolo[2,3-b]quinoxaline derivatives have been synthesized, where two heterocyclic units are linked together, creating a larger conjugated system with potential applications in organic electronics. imist.ma The allyl group on the 6-position provides a reactive site for grafting these complex units onto other molecules or surfaces.

Advanced Spectroscopic and Structural Elucidation of 6 Allyl 6h Indolo 2,3 B Quinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional (2D) techniques, a complete structural assignment of 6-Allyl-6H-indolo[2,3-b]quinoxaline can be achieved.

The ¹H NMR spectrum provides detailed information about the chemical environment of protons. For this compound, the spectrum is characterized by distinct signals corresponding to the protons of the allyl group and the aromatic core.

The allylic protons are expected to show a characteristic set of signals:

A doublet of doublets for the methylene (B1212753) protons (-N-CH₂ -CH=CH₂) typically appearing in the range of 4.5-5.5 ppm. The coupling to the adjacent vinyl proton results in this multiplicity.

A multiplet for the vinyl proton (-N-CH₂-CH =CH₂) is expected between 5.8 and 6.2 ppm. This proton is coupled to both the methylene protons and the terminal vinyl protons, leading to a complex signal.

Two distinct signals for the terminal vinyl protons (-N-CH₂-CH=CH₂ ), usually appearing between 5.0 and 5.5 ppm. One signal corresponds to the proton cis to the rest of the allyl chain and the other to the trans proton, each appearing as a doublet of doublets or a multiplet.

The aromatic protons of the indolo[2,3-b]quinoxaline core produce a series of signals in the downfield region, typically between 7.3 and 8.5 ppm. researchgate.net The exact chemical shifts and coupling patterns are influenced by the electronic environment of the fused ring system. Analysis of related 6-alkyl-6H-indolo[2,3-b]quinoxaline derivatives shows a multiplet in the range of 7.34-8.35 ppm for the aromatic protons. researchgate.net

Table 1: Expected ¹H NMR Chemical Shifts for this compound
Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Allyl -N-CH₂-4.5 - 5.5dd (doublet of doublets)
Allyl -CH=5.8 - 6.2m (multiplet)
Allyl =CH₂5.0 - 5.5m (multiplet)
Aromatic Protons7.3 - 8.5m (multiplet)

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. For this compound, signals corresponding to the allyl group and the tetracyclic aromatic system are expected.

The allyl group carbons are anticipated to appear in the following regions:

The methylene carbon (-N-CH₂ -) signal is expected around 40-50 ppm. For instance, the N-CH₂ carbon in related 6-alkyl derivatives appears around 41-43 ppm. researchgate.net

The internal vinyl carbon (-CH =) should resonate between 130 and 135 ppm.

The terminal vinyl carbon (=CH₂ ) is expected to appear between 115 and 120 ppm.

The aromatic carbons of the indolo[2,3-b]quinoxaline framework will produce a series of signals in the range of 110-150 ppm. researchgate.net Quaternary carbons (Cq) will typically show sharper, less intense signals compared to protonated aromatic carbons (CH Ar.). Based on data from similar structures, the aromatic CH carbons appear at approximately 110-132 ppm, while the quaternary carbons are observed between 119 and 150 ppm. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts for this compound
Carbon AssignmentExpected Chemical Shift (δ, ppm)
Allyl -N-CH₂-40 - 50
Allyl -CH=130 - 135
Allyl =CH₂115 - 120
Aromatic CH110 - 132
Aromatic Cq119 - 150

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings, confirming the connectivity within the allyl group and identifying adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. The molecular formula of this compound is C₁₇H₁₃N₃, which corresponds to a molecular weight of 259.31 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 259. The fragmentation pattern would likely involve the loss of the allyl group (C₃H₅, 41 Da), leading to a significant fragment ion at m/z = 218. This corresponds to the stable 6H-indolo[2,3-b]quinoxaline cation. The parent compound, 6H-indolo[2,3-b]quinoxaline, shows a prominent molecular ion peak at m/z = 219. nih.govnist.gov Further fragmentation of the aromatic core would lead to smaller charged species.

Table 3: Expected Mass Spectrometry Data for this compound
m/zAssignmentDescription
259[M]⁺Molecular Ion
218[M - C₃H₅]⁺Loss of the allyl group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

Aromatic C-H stretching: These vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.

Alkene C-H stretching: The =C-H stretching of the allyl group is expected just above 3000 cm⁻¹.

Aliphatic C-H stretching: The stretching of the methylene (-CH₂-) group in the allyl substituent will show bands in the region of 2850-2960 cm⁻¹.

C=C stretching: The stretching vibration of the carbon-carbon double bond in the allyl group is expected around 1640-1680 cm⁻¹. The aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.

C=N stretching: The C=N bonds within the quinoxaline (B1680401) ring system will likely show absorptions in the 1500-1650 cm⁻¹ range, often overlapping with the aromatic C=C signals.

C-H bending: Out-of-plane bending vibrations for the aromatic and vinyl C-H bonds are expected in the fingerprint region (600-900 cm⁻¹), which can provide information about the substitution pattern of the aromatic rings.

The IR spectrum for the parent compound 6H-indolo[2,3-b]quinoxaline is available and serves as a reference for the core structure's absorptions. nist.gov

Table 4: Expected IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Aromatic C-HStretching> 3000
Alkene =C-HStretching~3080
Aliphatic -CH₂-Stretching2850 - 2960
Alkene C=CStretching1640 - 1680
Aromatic C=C / C=NStretching1450 - 1650

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique would confirm the planar nature of the indolo[2,3-b]quinoxaline core, determine the bond lengths and angles with high precision, and reveal the conformation of the allyl group relative to the heterocyclic system. Furthermore, it would provide insights into the intermolecular interactions, such as pi-stacking, that govern the crystal packing.

As of the current literature survey, a single-crystal X-ray structure for this compound has not been reported. The successful cultivation of a suitable single crystal would be a critical step to perform this analysis and provide the ultimate proof of its three-dimensional structure.

Computational and Theoretical Studies on 6 Allyl 6h Indolo 2,3 B Quinoxaline

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular structure and electronic properties of quinoxaline (B1680401) derivatives. nih.govnih.gov While specific DFT studies exclusively focused on 6-Allyl-6H-indolo[2,3-b]quinoxaline are not extensively detailed in available literature, the principles and methodologies are well-established through research on the 6H-indolo[2,3-b]quinoxaline core and analogous compounds. nih.govnih.gov These calculations are fundamental for optimizing the molecular geometry and understanding the electronic behavior that governs the molecule's reactivity and interactions. nih.gov

The electronic properties of a molecule are largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons, while the LUMO relates to the capacity to accept them. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties.

In general, molecules with a small HOMO-LUMO gap are more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For the broader class of 6H-indolo[2,3-b]quinoxaline derivatives, theoretical studies indicate that the nature of substituents on the core structure can influence these energy levels. Time-Dependent DFT (TDDFT) simulations are often used to rationalize the optical spectra and electronic transitions within these molecules. nih.gov For instance, studies on similar quinoxaline derivatives show that DFT calculations can accurately predict these energy gaps, which are crucial for applications in organic electronics. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: The following data is representative of typical DFT calculations for heterocyclic compounds and is for illustrative purposes, as specific values for this compound were not found in the cited literature.)

Molecular OrbitalEnergy Level (eV)Role in Reactivity
HOMO -5.5 to -6.5Electron Donor
LUMO -1.5 to -2.5Electron Acceptor
Energy Gap (ΔE) 3.0 to 5.0Indicator of Stability

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. DFT and TDDFT methods can simulate various spectra, including UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR). For derivatives of the 6H-indolo[2,3-b]quinoxaline scaffold, TDDFT has been used to understand their optical absorption and emission spectra. nih.gov These simulations help to explain how the electronic structure is influenced by different peripheral groups attached to the core, which in turn affects the color of their emission (e.g., green or yellow). nih.gov The characterization of synthesized 6-alkyl-6(H)-indolo[2,3-b]quinoxalines consistently relies on experimental ¹H NMR and ¹³C NMR spectroscopy, and theoretical predictions can aid in the precise assignment of these spectral signals. researchgate.net

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies for this compound are not prominently featured in the reviewed literature, this technique is highly valuable for understanding the behavior of such molecules in a biological environment. For a molecule known to interact with biomolecules like DNA, MD simulations could model the dynamics of the intercalation process, the stability of the molecule-DNA complex, and the influence of the solvent environment. Such simulations would provide detailed insights into the conformational changes and energetic landscapes that govern these interactions.

Molecular Docking Simulations for Interaction Prediction with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as a 6H-indolo[2,3-b]quinoxaline derivative, might bind to a protein or DNA target.

The 6H-indolo[2,3-b]quinoxaline scaffold is recognized for its ability to interact with DNA, primarily through intercalation, where the planar heterocyclic system inserts itself between the base pairs of the DNA double helix. researchgate.netnih.gov The thermal stability of this complex is a key factor in the anticancer and antiviral activities of these compounds. researchgate.netnih.gov The nature and orientation of side chains attached to the core, such as the allyl group at the N-6 position, are critical as they can influence the binding affinity and specificity, often interacting with the minor groove of DNA. researchgate.netnih.gov For example, studies on highly active derivatives like B-220 have demonstrated a strong binding affinity to DNA. researchgate.netnih.gov Docking simulations for this compound would be essential to predict its specific binding mode and affinity with targets like DNA or enzymes such as topoisomerase II. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

A QSAR study has been conducted for a series of 6H-indolo[2,3-b]quinoxaline derivatives to model their in vitro cytotoxic activity against a human leukemia (HL-60) cell line. researchgate.net The findings from this research are particularly relevant for understanding the potential of this compound. The derived QSAR model suggested that for a compound to have increased cytotoxic potency, its structure should include either cyclic substituents or substituents with primary carbon atoms. researchgate.net The allyl group (-CH₂-CH=CH₂) on the this compound fits this description, suggesting it could contribute positively to the compound's cytotoxic potential according to the model. This makes the 6H-indolo[2,3-b]quinoxaline nucleus a valuable template for designing new molecules with potential biological activities. researchgate.netnih.gov

Table 2: Summary of Computational Methods and Applications

Computational MethodApplication for this compoundKey Findings from Parent Scaffold
DFT/TDDFT Predicts electronic structure (HOMO/LUMO), stability, and spectroscopic properties.Peripheral groups significantly influence electronic absorption and emission spectra. nih.gov
Molecular Dynamics Simulates the dynamic behavior and stability of the molecule when interacting with biological targets like DNA.Provides insights into the conformational flexibility and binding mechanics.
Molecular Docking Predicts binding modes and affinity with biomolecular targets, primarily DNA intercalation.Side chain type and orientation are crucial for DNA binding affinity and stability. researchgate.netnih.gov
QSAR Relates the chemical structure to in vitro cytotoxic activity to guide the design of more potent analogues.Substituents with primary carbons are suggested to enhance cytotoxic potency. researchgate.net

Advanced Applications in Chemical Science and Materials Research

Applications in Organic Electronics

The 6H-indolo[2,3-b]quinoxaline core is distinguished by the fusion of an electron-rich indole (B1671886) ring with an electron-deficient quinoxaline (B1680401) system, creating an inherent donor-acceptor (D-A) structure. researchgate.netscispace.com This unique, planar, and dipolar molecular architecture imparts significant optoelectronic properties, establishing it as a valuable scaffold in the field of organic electronics. researchgate.netrsc.org The nitrogen at the 6-position (N-6) of the indole component serves as a crucial point for chemical modification, enabling the fine-tuning of electronic and physical characteristics through the attachment of various substituents, including the allyl group. escholarship.org

Derivatives of 6H-indolo[2,3-b]quinoxaline have been effectively investigated for their role in multi-layered Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net These compounds have been deployed as electron-transporting, light-emitting, and hole-injection materials. researchgate.netresearchgate.net Their intrinsic intramolecular charge transfer (ICT) capabilities and their tendency to form stable π-stacked aggregates are highly beneficial for efficient charge transport within devices. researchgate.net

A notable example is a perfluoro-1,4-phenylenyl 6H-indolo[2,3-b]quinoxaline derivative (TFBIQ), which was synthesized and shown to have a performance that is strongly dependent on its thickness when used as a hole injection layer (HIL) in Alq3-based green OLEDs. researchgate.net An exceptionally thin layer of 0.5 nm yielded superior device performance, including a low turn-on voltage of 3.1 V, a maximum luminescence reaching 26,564 cd/m², and a power efficiency of 1.46 lm/W. researchgate.net Furthermore, attaching different donor amines to the main scaffold allows for the modulation of its opto-electrochemical properties, producing materials with ambipolar characteristics suitable for various optoelectronic devices. rsc.org

The 6H-indolo[2,3-b]quinoxaline scaffold serves as a potent component in organic dyes designed for use as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). researchgate.netimist.ma In these applications, the indolo[2,3-b]quinoxaline unit typically functions as the electron donor in a Donor-π bridge-Acceptor (D-π-A) configuration. researchgate.net The substituent at the N-6 position, such as an allyl group, along with modifications to the π-conjugated bridge and the acceptor group, allows for the systematic tuning of the dye's properties to maximize solar cell efficiency. researchgate.netresearchgate.net

Potential in Electrochemical Systems (e.g., Redox Flow Batteries)

Recent studies have spotlighted the indolo[2,3-b]quinoxaline scaffold as an exceptionally promising platform for creating anolytes (negative electrolytes) for nonaqueous redox flow batteries (NARFBs), a critical technology for large-scale energy storage. nih.govnih.govosti.gov This scaffold offers a combination of low reduction potential, high solubility, and outstanding chemical stability. nih.govresearchgate.net The molecular design, which fuses a π-donating nitrogen from the indole ring to the quinoxaline core, expands the π-conjugated system. escholarship.orgnih.gov This structural feature improves charge delocalization in the molecule's charged state, which in turn enhances stability and lowers the reduction potential. escholarship.orgnih.gov

To investigate structure-property relationships, a library of derivatives was synthesized, with functionalization frequently occurring at the N-6 position. escholarship.org A mixture of 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline was identified as a top-performing anolyte. escholarship.orgnih.govnih.gov This derivative features a low reduction potential of -2.01 V versus the ferrocene/ferrocenium (Fc/Fc+) reference, a high solubility of over 2.7 M in acetonitrile, and excellent cycling stability, retaining 99.86% of its capacity over 202 cycles. nih.govnih.gov When paired with a phenothiazine-based catholyte (MEEPT), a full all-organic redox flow battery was constructed that achieved a cell voltage of 2.3 V and maintained 95.8% of its capacity over 120 cycles. nih.govnih.gov

Performance of Indolo[2,3-b]quinoxaline Anolyte in a Nonaqueous Redox Flow Battery
ParameterValueReference
Anolyte Compound2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline nih.govnih.gov
Reduction Potential (vs Fc/Fc+)-2.01 V nih.govnih.gov
Solubility (in acetonitrile)>2.7 M nih.govnih.gov
H-Cell Cycling Stability99.86% capacity retention over 202 cycles nih.govnih.gov
Full Flow Battery Voltage2.3 V (with MEEPT catholyte) nih.govnih.gov
Full Flow Battery Stability95.8% capacity retention over 120 cycles nih.govnih.gov

Development as Fluorescent Probes and Imaging Agents

The intrinsic fluorescence of the 6H-indolo[2,3-b]quinoxaline scaffold makes it a highly useful component for designing fluorescent probes for bioimaging and biomedical research. rsc.orgontosight.aichemimpex.com The planar, fused heterocyclic structure can be functionalized to create molecules that respond to specific biological targets or changes in their environment. rsc.orgontosight.ai

As an example, a derivative of 6H-indolo[2,3-b]quinoxaline was integrated as a fluorophore into a bifunctional inhibitor for the SHP1 enzyme, a target in diseases such as cancer. rsc.org This compound not only inhibited the enzyme but also produced a strong blue/green fluorescence signal in cancer cells, enabling real-time monitoring of its activity. rsc.org The scaffold's amenability to being functionalized with groups like acetic acid and hydrazides further broadens its utility in materials science and as fluorescent probes for detecting biomolecules. ontosight.ai Certain derivatives also display aggregation-induced emission (AIE), a desirable property where the molecules become strongly fluorescent upon forming aggregates, which can be used to create bright nanoparticle imaging agents. rsc.org

Role as a Building Block for Advanced Materials (e.g., polymers, composites)

The 6H-indolo[2,3-b]quinoxaline unit is a versatile building block for synthesizing advanced functional materials like polymers and composites. mdpi.comgoogle.com The N-6 position provides a convenient attachment point for introducing polymerizable groups, such as vinyl or allyl functionalities, or for integrating the scaffold into a larger polymer backbone. researchgate.netgoogle.com

A patent from Japan details the synthesis of a 6-vinyl indolo[2,3-b]quinoxaline polymer. google.com The process involves adding a haloethyl group to the N-6 position, which is then converted to a vinyl group. This monomer subsequently undergoes radical polymerization to produce a photosensitive polymer suitable for electrophotographic materials. google.com Given the structural similarity between vinyl and allyl groups, 6-allyl-6H-indolo[2,3-b]quinoxaline is a plausible precursor for similar functional polymers. The incorporation of this scaffold into conjugated polymers has also been pursued to develop p-type semiconductor materials for applications such as polymer solar cells. researchgate.netresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Chemo- and Regioselective Synthetic Routes

While the classical synthesis of the 6H-indolo[2,3-b]quinoxaline core involves the condensation of an appropriate isatin (B1672199) derivative with o-phenylenediamine, the development of more sophisticated and efficient synthetic methodologies remains a key area of future research. imist.manih.govrsc.org For 6-Allyl-6H-indolo[2,3-b]quinoxaline, this would involve the development of chemo- and regioselective methods to introduce the allyl group and other desired functionalities.

Future synthetic strategies could focus on:

Palladium-Catalyzed Cross-Coupling Reactions: Exploring reactions like the Heck, Suzuki, and Sonogashira couplings to introduce the allyl group or other substituents with high precision and yield. acs.org

C-H Activation/Functionalization: Developing methods to directly functionalize the indoloquinoxaline core, bypassing the need for pre-functionalized starting materials and offering a more atom-economical approach.

Flow Chemistry: Utilizing microreactor technology to achieve better control over reaction parameters, improve safety, and enable high-throughput synthesis of derivatives for screening.

Asymmetric Synthesis: Developing enantioselective methods to prepare chiral derivatives of this compound, which could lead to compounds with improved biological activity and reduced off-target effects.

The ability to selectively modify different positions of the indoloquinoxaline scaffold will be crucial for establishing clear structure-activity relationships (SAR) and optimizing the properties of these compounds. nih.govscience.gov

Advanced Characterization of Dynamic Molecular Behavior

Understanding the dynamic behavior of this compound at the molecular level is essential for elucidating its mechanism of action and designing improved analogues. The allyl group, with its conformational flexibility, can significantly influence the molecule's interaction with biological targets.

Future research in this area should employ a combination of experimental and computational techniques:

High-Resolution NMR Spectroscopy: Techniques like 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) studies can provide detailed information about the molecule's conformation and intermolecular interactions in solution.

X-ray Crystallography: Obtaining single-crystal X-ray structures of this compound and its complexes with biomolecules will provide precise information about its three-dimensional structure and binding modes.

Molecular Dynamics (MD) Simulations: Computational simulations can be used to study the dynamic behavior of the molecule over time, including conformational changes and its interactions with solvent and biological macromolecules.

Spectroscopic Techniques: Advanced spectroscopic methods, such as time-resolved fluorescence and circular dichroism, can be used to probe the molecule's interactions with DNA and proteins in real-time. researchgate.net

Multi-Targeting Approaches in Chemical Biology Research

The planar aromatic core of this compound makes it an ideal scaffold for designing molecules that can interact with multiple biological targets simultaneously. This multi-targeting approach is a promising strategy for treating complex diseases like cancer and viral infections, where multiple pathways are often dysregulated.

Future research in this area could explore:

Design of Dual Inhibitors: Creating derivatives that can inhibit two or more key enzymes or proteins involved in a disease process. For example, designing compounds that inhibit both a kinase and a DNA-modifying enzyme.

Targeting Protein-Protein Interactions: Developing molecules that can disrupt specific protein-protein interactions that are critical for disease progression.

Development of Theranostic Agents: Combining the therapeutic properties of the indoloquinoxaline core with a diagnostic moiety (e.g., a fluorescent tag) to create agents that can both treat and image disease. A recent study developed a 6H-indolo-[2,3-b]-quinoxaline derivative as a bifunctional inhibitor of the SHP1 enzyme, demonstrating both therapeutic and imaging capabilities. rsc.org

Modulation of Multidrug Resistance (MDR): Investigating the potential of this compound derivatives to overcome multidrug resistance in cancer cells, a significant challenge in chemotherapy. nih.gov

By rationally designing molecules with multi-targeting capabilities, researchers can develop more effective and less toxic therapeutic agents.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.gov These technologies can be used to accelerate the design and discovery of new this compound derivatives with desired properties.

Future applications of AI and ML in this area include:

Predictive Modeling: Using machine learning algorithms to build quantitative structure-activity relationship (QSAR) models that can predict the biological activity and properties of new derivatives before they are synthesized. nih.gov

De Novo Design: Employing generative models to design novel indoloquinoxaline derivatives with optimized properties, such as high potency and low toxicity. nih.gov

Virtual Screening: Using AI-powered docking and scoring functions to screen large virtual libraries of compounds to identify potential hits that bind to a specific biological target.

Synthesis Planning: Utilizing AI tools to predict optimal synthetic routes for the preparation of new derivatives, saving time and resources in the laboratory. nih.gov

The integration of AI and ML into the research pipeline will enable a more data-driven and efficient approach to the discovery and development of new drugs based on the this compound scaffold. rsc.orgnih.gov

Exploration of Novel Non-Biological Applications

While the primary focus of research on indoloquinoxaline derivatives has been on their biological activities, their unique photophysical and electronic properties suggest that they may also have applications in materials science. researchgate.netresearchgate.net The planar, electron-rich indoloquinoxaline core, combined with the potential for functionalization, makes these compounds interesting candidates for various non-biological applications.

Future research in this area could explore the use of this compound and its derivatives as:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of indoloquinoxalines could be harnessed for use as emitting materials in OLED displays. researchgate.net

Organic Photovoltaics (OPVs): The donor-acceptor nature of the indoloquinoxaline system makes it a potential component in organic solar cells. researchgate.net

Sensors: Developing derivatives that exhibit changes in their fluorescence or other properties in the presence of specific analytes, enabling their use as chemical sensors.

Organic Conductors: Investigating the potential of these compounds to form ordered structures with good charge transport properties for use in organic electronics.

Exploring these non-biological applications could lead to the development of new technologies and further expand the utility of the this compound scaffold.

Q & A

Q. What are the most efficient synthetic routes for preparing 6-Allyl-6H-indolo[2,3-b]quinoxaline, and how do reaction conditions influence yields?

Answer: Two primary methodologies are validated for synthesizing indolo[2,3-b]quinoxaline derivatives:

  • One-pot Pd-catalyzed C–N coupling/C–H activation : This approach offers good yields (60–75%) but is limited by substrate compatibility, particularly with aliphatic amines .
  • Two-step Suzuki coupling/annulation : This method involves Pd-catalyzed Suzuki coupling followed by annulation with amines, enabling broader substrate scope (aromatic and aliphatic amines) and higher yields (70–85%) .
    Key variables : Catalyst loading (e.g., Pd(OAc)₂ vs. PdCl₂), solvent polarity (DMF vs. THF), and temperature (80–120°C) critically impact reaction efficiency. For allyl derivatives, optimizing ligand systems (e.g., XPhos) improves regioselectivity .

Q. How do substituents at the 6-position affect the electrochemical properties of indolo[2,3-b]quinoxaline derivatives?

Answer: Electron-donating groups (e.g., methoxy, allyl) at the 6-position elevate HOMO energy levels and reduce band gaps. For example:

  • 6-(4-Methoxyphenyl) : HOMO = -5.2 eV, band gap = 2.3 eV .
  • 6-Allyl : HOMO ≈ -5.4 eV, band gap = 2.5 eV (estimated via cyclic voltammetry) .
    Methodology : Cyclic voltammetry (CV) in acetonitrile with Ag/AgCl reference and DFT calculations (B3LYP/6-31G*) validate these trends .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., NMR vs. DFT-predicted structures) be resolved for indolo[2,3-b]quinoxaline derivatives?

Answer: Discrepancies arise from dynamic processes (e.g., rotational barriers in allyl groups) or solvent effects. Strategies include:

  • Variable-temperature NMR : Identifies conformational flexibility in allyl-substituted derivatives .
  • TDDFT simulations : Predict UV-vis absorption spectra and compare with experimental data to validate electronic transitions (e.g., π→π* vs. charge-transfer bands) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline (monoclinic, P2₁/c) .

Q. What mechanistic insights explain the DNA intercalation efficacy of this compound derivatives?

Answer: Intercalation is driven by:

  • Planar aromatic core : Facilitates insertion between DNA base pairs, as shown via electric linear dichroism (ELD) and thermal denaturation studies (ΔTm = +8–12°C at 10 µM drug concentration) .
  • Side-chain interactions : Allyl groups enhance minor-groove binding, as evidenced by footprinting assays with poly(dGdC)₂ .
    Advanced validation : Molecular docking (AutoDock Vina) and cytotoxicity assays (e.g., HL-60 cells, IC₅₀ = 2.1–8.7 µM) correlate intercalation strength with anticancer activity .

Q. How can indolo[2,3-b]quinoxaline-based dyes be optimized for DSSC applications?

Answer: Key design principles include:

  • Linker engineering : Bithiophene linkers (e.g., FS10-FS12 dyes) red-shift absorption (λₘₐₓ = 450–550 nm) and improve electron injection into TiO₂ .
  • Donor-acceptor tuning : Triphenylamine donors lower HOMO (-5.3 eV), while cyanoacrylic acid acceptors align LUMO (-3.8 eV) with TiO₂ conduction bands .
    Performance metrics : Power conversion efficiencies (PCE) of 6.2–9.24% are achieved via co-sensitization and reduced aggregation (verified via AFM) .

Data Contradictions and Resolution

Parameter Study A (2014) Study B (2020) Resolution
HOMO (eV) -5.2 (methoxy-substituted)-5.4 (triphenylamine donor)Donor strength差异; DFT functional choice
DSSC Efficiency (%) 5.56 (quinoxaline linker) 7.12 (pyrido[3,4-b]pyrazine) Linker rigidity and aggregation control

Methodological Recommendations

  • Synthesis : Prioritize two-step Suzuki/annulation for allyl derivatives to avoid side reactions .
  • Characterization : Combine CV, TDDFT, and ELD to resolve electronic and structural ambiguities .
  • Biological assays : Use MTT assays with HL-60 cells and DNA melting studies to validate intercalation-cytotoxicity correlations .

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